
5-(2-Phenylethyl)-1H-indole
Overview
Description
5-(2-Phenylethyl)-1H-indole is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
5-(2-Phenylethyl)-1H-indole exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key pharmacological properties include:
- Anticancer Activity : Several studies have demonstrated that derivatives of 2-phenylindole, including this compound, possess significant anticancer effects. For instance, research indicates that these compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in various cancer cell lines such as breast carcinoma (MDA-MB-231 and MCF-7) and lung carcinoma .
- Antimicrobial Effects : The compound has shown potential as an antimicrobial agent. Its derivatives have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and exhibiting antifungal properties .
- Anti-inflammatory Properties : this compound derivatives have also been reported to possess anti-inflammatory effects, which can be attributed to their ability to modulate inflammatory pathways .
Synthesis Methodologies
The synthesis of this compound typically involves several methods, including:
- Sonogashira Coupling : This method has been effectively employed to synthesize various indole derivatives by coupling phenyl boronic acid with appropriate halides under palladium catalysis .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has proven advantageous for the rapid synthesis of indole derivatives with improved yields compared to conventional heating methods .
Anticancer Research
A notable study investigated the anticancer efficacy of this compound against liver carcinoma and colorectal carcinoma cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Antimicrobial Activity
In another study, derivatives of this compound were synthesized and tested for their antibacterial activity against resistant strains of bacteria. The results showed that certain modifications led to enhanced potency against Gram-positive bacteria .
Material Science Applications
Beyond medicinal applications, this compound is also utilized in material science:
Properties
CAS No. |
91459-41-5 |
---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-(2-phenylethyl)-1H-indole |
InChI |
InChI=1S/C16H15N/c1-2-4-13(5-3-1)6-7-14-8-9-16-15(12-14)10-11-17-16/h1-5,8-12,17H,6-7H2 |
InChI Key |
KATLDDATAPXCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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